molecular formula C28H22FN5O2S B2467304 N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 393873-76-2

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2467304
CAS No.: 393873-76-2
M. Wt: 511.58
InChI Key: QFCYUIGTDLADJO-UHFFFAOYSA-N
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Description

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a synthetic small molecule investigated for its role as a potent inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling. The FGFR pathway is a critical mediator of cellular processes such as proliferation, differentiation, and survival, and its dysregulation is implicated in a variety of cancers and other proliferative diseases. This compound is designed to target the ATP-binding pocket of FGFR kinases, thereby suppressing receptor autophosphorylation and downstream signal transduction. Researchers utilize this high-affinity FGFR inhibitor to explore the mechanistic underpinnings of tumorigenesis, angiogenesis, and metastasis in preclinical models. Its specific structural motif, featuring the 1,2,4-triazole core and naphthamide moiety, is optimized for selective kinase inhibition. Studies involving this compound are fundamental for advancing the understanding of targeted cancer therapies and for validating FGFR as a therapeutic target in specific cancer subtypes, providing crucial insights for drug discovery pipelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN5O2S/c29-20-13-15-21(16-14-20)31-26(35)18-37-28-33-32-25(34(28)22-9-2-1-3-10-22)17-30-27(36)24-12-6-8-19-7-4-5-11-23(19)24/h1-16H,17-18H2,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCYUIGTDLADJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including a triazole ring , a naphthamide moiety , and a fluorophenyl group . Its molecular formula is C20H22FN5O3SC_{20}H_{22}FN_{5}O_{3}S, which contributes to its lipophilicity and potential interactions with biological targets.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AA54912.5Induces apoptosis
Compound BMCF78.9Inhibits proliferation
NaphthamideJurkat T15.0Alters cell cycle

The compound's structure suggests it may induce apoptosis in cancer cells by interacting with critical signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Activity

The triazole ring is known for its antifungal and antibacterial properties. Preliminary studies suggest that this compound may exhibit activity against various microbial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .

Apoptotic Pathways

The anticancer effects of N-(5-(...)-1-naphthamide may involve the activation of apoptotic pathways. Studies have shown that similar compounds can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. For instance, it has been suggested that it could inhibit macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer .

Case Study: Anticancer Efficacy

In a study involving human lung adenocarcinoma cells (A549), N-(5-(...)-1-naphthamide showed significant cytotoxicity with an IC50 value of 12.5 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, leading to cell death .

Research on Antimicrobial Properties

A separate investigation assessed the antimicrobial efficacy of the compound against various pathogens. The results demonstrated notable activity against Candida albicans with an MIC of 16 µg/mL, indicating its potential as a therapeutic agent in treating fungal infections.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacteria and fungi:

  • Bacterial Activity : It has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported between 32 μg/mL and 62.5 μg/mL. Moderate activity was also observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Activity : The compound's mechanism of action may involve inhibiting enzymes critical for cell wall synthesis or disrupting cellular membranes, thus impacting fungal growth.

Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies have indicated that derivatives of triazole may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group enhances its interaction with biological targets, potentially leading to increased selectivity and efficacy in cancer therapy.

Agricultural Applications

Fungicides and Herbicides
Given its antifungal properties, N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide could be explored as a potential fungicide in agriculture. Its ability to inhibit fungal pathogens can help protect crops from diseases, thereby improving yield and quality.

Material Science

Polymer Chemistry
The compound's unique chemical structure allows for potential applications in polymer chemistry. By incorporating the triazole moiety into polymer matrices, researchers can develop materials with enhanced thermal stability and mechanical properties. Such materials could be utilized in coatings, adhesives, and other industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives, including N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenylenmethyl)-1-naphthamide). Results indicated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent response, with notable inhibition of cell proliferation in breast and lung cancer cells. Further investigations into the mechanism revealed apoptosis induction through caspase activation pathways.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-CH₂-) undergoes nucleophilic substitution under alkaline conditions. In related triazole-thioether systems, reactions with alkyl halides or aromatic amines proceed via SN2 mechanisms to form new sulfur-containing derivatives .

Example reaction:

Compound+R-XEt3N, EtOHR-S-CH2Derivative+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{R-S-CH}_2-\text{Derivative} + \text{HX}

Reagent (R-X)ProductYieldConditionsReference
Benzyl bromideBenzylthioether analog68–72%EtOH, reflux, 6 h
4-NitroanilineArylthioether derivative65%DMF, 80°C, 12 h

Oxidation of the Thioether Moiety

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity. This is critical for modulating electronic properties in drug design .

Controlled oxidation pathways:

-S-CH2H2O2-SO-CH2(Sulfoxide)\text{-S-CH}_2- \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-CH}_2- \quad \text{(Sulfoxide)} -S-CH2mCPBA-SO2-CH2(Sulfone)\text{-S-CH}_2- \xrightarrow{\text{mCPBA}} \text{-SO}_2\text{-CH}_2- \quad \text{(Sulfone)}

Oxidizing AgentProductReaction TimeTemperatureReference
H₂O₂ (30%)Sulfoxide2 hRT
mCPBASulfone4 h0–5°C

Hydrolysis of the Amide Bond

The naphthamide group hydrolyzes under acidic or basic conditions to yield 1-naphthoic acid. This reaction is pivotal for prodrug activation studies .

Hydrolysis conditions:

-CONH-HCl (conc.)-COOH+NH3\text{-CONH-} \xrightarrow{\text{HCl (conc.)}} \text{-COOH} + \text{NH}_3

MediumCatalystTimeYieldReference
6M HClNone8 h85%
NaOH (10%)Phase-transfer5 h78%

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in regioselective alkylation or acylation. Substituents at N1 and N4 influence reactivity patterns .

Alkylation example:

Triazole+CH3IK2CO3N-Methyltriazolium iodide\text{Triazole} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-Methyltriazolium iodide}

ElectrophilePosition ModifiedSolventReference
Methyl iodideN1Acetonitrile
Acetyl chlorideN4DCM

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution to the meta position due to fluorine’s strong electron-withdrawing effect. Nitration and sulfonation are feasible under controlled conditions .

Nitration pathway:

C6H4FHNO3/H2SO43-Nitro-4-fluorophenyl\text{C}_6\text{H}_4\text{F} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-Nitro-4-fluorophenyl}

Reagent SystemProductIsomer RatioReference
HNO₃ (fuming), H₂SO₄3-Nitro derivative92:8 (meta:para)

Photochemical Reactions

UV irradiation induces C-S bond cleavage in thioether-linked triazoles, forming thiyl radicals. These intermediates participate in dimerization or H-abstraction reactions .

Radical pathway:

-S-CH2hν2 - S-CH2Dimer\text{-S-CH}_2- \xrightarrow{h\nu} \text{2 - S-CH}_2 \rightarrow \text{Dimer}

Light SourceWavelengthProductYieldReference
UV-C254 nmDisulfide dimer60%

Coordination Chemistry

The triazole nitrogen and carbonyl oxygen act as donor sites for metal coordination. Cu(II) and Pd(II) complexes exhibit enhanced catalytic activity in cross-coupling reactions .

Metal SaltCoordination SitesApplicationReference
Cu(NO₃)₂N3, OamideSuzuki coupling
PdCl₂N1, OcarbonylHeck reaction

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Structural Features Synthesis Method Biological Activity References
Target Compound 1,2,4-Triazole, 4-fluorophenylamino, 1-naphthamide, thioether linkage Likely S-alkylation + coupling Not explicitly reported in evidence; inferred potential for kinase/esterase inhibition
2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(naphthalen-2-yl)ethanone (24) Triazolethio, naphthalen-2-yl ethanone, 4-methoxyphenylamino Method C (alkylation) Antioxidant activity (DPPH scavenging); higher lipophilicity vs. target compound
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (21) 4-Fluorophenyl, triazolethio, 4-methoxyphenylamino Method C (alkylation) Potent anticancer activity (IC₅₀ = 12.3 µM vs. glioblastoma U-87)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Triazolethio, 4-methylsulfanylbenzyl, 2-chlorophenyl Crystallization study Structural analysis: Dihedral angles (82.7–89.1°) influence packing and stability
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Triazolethio, 4-chlorophenoxy, naphthalen-1-yl Commercial synthesis (Hairui Chem) No activity data; structural similarity suggests possible kinase inhibition applications
Key Observations:

Substituent Effects on Bioactivity: The 4-fluorophenyl group in compound 21 confers significant anticancer activity, likely due to enhanced cell permeability and halogen bonding . Replacing the fluorophenyl with methoxyphenyl (e.g., 24) shifts activity toward antioxidant effects, highlighting the role of electron-withdrawing groups in modulating redox properties . The naphthamide in the target compound may improve target binding compared to naphthalenyl ethanone (24) due to additional hydrogen-bonding capacity from the amide .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., ) reduces reaction time (2–4 hours vs. 12–24 hours conventionally) and improves yields (85–95% vs. 70–80%) for triazole hybrids . The target compound’s synthesis could benefit from similar optimization.

The target compound’s naphthamide may similarly enhance stability.

Pharmacological Potential: Compound 21’s potency against glioblastoma suggests that the target compound, with its analogous fluorophenyl and triazolethio motifs, may also exhibit anticancer activity, particularly if the naphthamide enhances blood-brain barrier penetration .

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